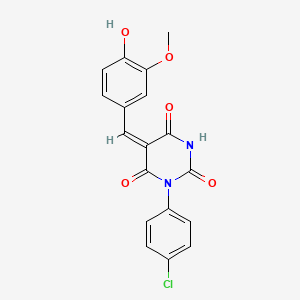![molecular formula C16H11Cl2NO2S2 B11682620 (5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de furano sustituido con un grupo diclorofenilo y un anillo de tiazolidinona con un grupo sulfanylideno. La estructura singular del compuesto lo convierte en un tema de interés en diversos campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona típicamente involucra un proceso de múltiples pasos. Un método común implica la condensación de 2,3-diclorobenzaldehído con furano-2-carbaldehído en presencia de una base para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con isotiocianato de etilo y un catalizador adecuado para formar el producto final. Las condiciones de reacción a menudo incluyen reflujo en un solvente apropiado, como etanol o metanol, y el mantenimiento de una temperatura controlada para asegurar el rendimiento del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo diclorofenilo, usando reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido o permanganato de potasio en un medio básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Metóxido de sodio en metanol o tert-butóxido de potasio en dimetilsulfóxido.
Productos Principales
Oxidación: Formación de sulfóxidos o sulfófonos.
Reducción: Formación de tiazolidinonas con grupos de azufre reducidos.
Sustitución: Formación de tiazolidinonas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, (5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas. Su capacidad para interactuar con moléculas biológicas lo convierte en una herramienta valiosa para comprender las vías bioquímicas y desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, (5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona se investiga por su potencial como candidato a fármaco. Su estructura única y actividades biológicas lo convierten en un compuesto prometedor para el desarrollo de nuevos medicamentos para diversas enfermedades.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos. Sus propiedades únicas lo hacen adecuado para aplicaciones en áreas como la catálisis, la ciencia de los materiales y la remediación ambiental.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura única del compuesto le permite unirse a estos objetivos y modular su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías de la enfermedad, lo que lleva a efectos terapéuticos. Además, la capacidad del compuesto para interactuar con las membranas celulares y las proteínas puede influir en varios procesos celulares, contribuyendo a sus actividades biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolidinonas: Compuestos con una estructura de anillo de tiazolidinona.
Derivados de Furano: Compuestos que contienen un anillo de furano con varios sustituyentes.
Compuestos Diclorofenilos: Compuestos con un grupo diclorofenilo.
Singularidad
(5E)-5-{[5-(2,3-Diclorofenil)furano-2-IL]metilideno}-3-etil-2-sulfanylideno-1,3-tiazolidin-4-ona es único debido a su combinación de un anillo de furano, un grupo diclorofenilo y un anillo de tiazolidinona con un grupo sulfanylideno. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H11Cl2NO2S2 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11Cl2NO2S2/c1-2-19-15(20)13(23-16(19)22)8-9-6-7-12(21-9)10-4-3-5-11(17)14(10)18/h3-8H,2H2,1H3/b13-8+ |
Clave InChI |
YVEBXMKQXVCUED-MDWZMJQESA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)

